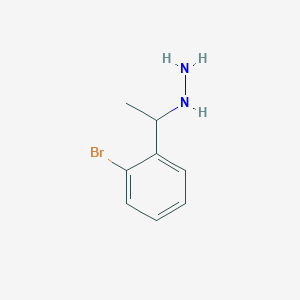
(1-(2-Bromophenyl)ethyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2-Bromophenyl)ethyl)hydrazine: is an organic compound characterized by the presence of a bromophenyl group attached to an ethyl hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Bromophenyl)ethyl)hydrazine typically involves the reaction of 2-bromophenylhydrazine with an appropriate ethylating agent. One common method includes the diazotization of 2-bromophenylamine followed by reduction and subsequent reaction with ethylating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and reduction processes, utilizing concentrated hydrochloric acid and zinc powder as reducing agents. The reaction conditions are carefully controlled to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (1-(2-Bromophenyl)ethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azines or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Zinc powder and hydrochloric acid are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Azines and other oxidized derivatives.
Reduction: Simpler hydrazine derivatives.
Substitution: Various substituted phenylhydrazines.
Aplicaciones Científicas De Investigación
Chemistry: (1-(2-Bromophenyl)ethyl)hydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of hydrazine derivatives on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of (1-(2-Bromophenyl)ethyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group enhances its binding affinity to specific targets, while the hydrazine moiety can participate in redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
2-Bromophenylhydrazine: Shares the bromophenyl group but lacks the ethyl moiety.
(1-(4-Bromophenyl)ethyl)hydrazine: Similar structure with the bromine atom at a different position on the phenyl ring.
Uniqueness: (1-(2-Bromophenyl)ethyl)hydrazine is unique due to its specific substitution pattern, which can influence its reactivity and binding properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C8H11BrN2 |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
1-(2-bromophenyl)ethylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6(11-10)7-4-2-3-5-8(7)9/h2-6,11H,10H2,1H3 |
Clave InChI |
KYAVTRXZMJJWTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1Br)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















